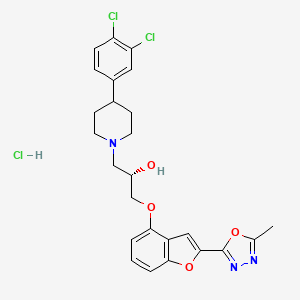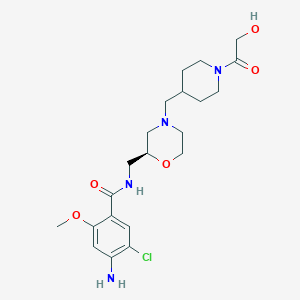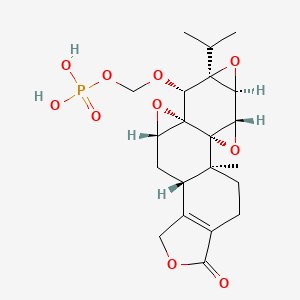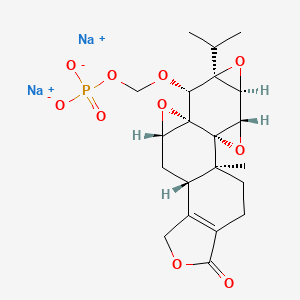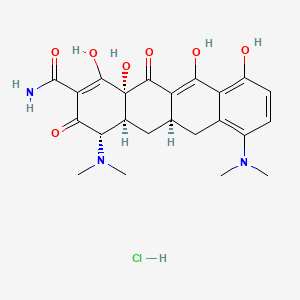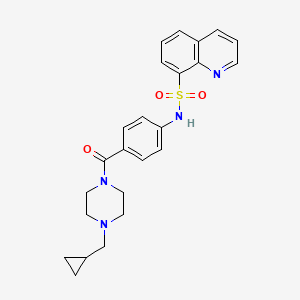![molecular formula C17H14N4O B609122 N-(4-乙炔基苯基)-5,7-二甲基吡唑并[1,5-a]嘧啶-3-甲酰胺 CAS No. 1380716-06-2](/img/structure/B609122.png)
N-(4-乙炔基苯基)-5,7-二甲基吡唑并[1,5-a]嘧啶-3-甲酰胺
概述
描述
ML198 is a novel activator and non-inhibitory chaperone of glucocerebrosidase, an enzyme involved in the breakdown of glucocerebroside. This compound has shown potential in the treatment of Gaucher disease, a genetic disorder characterized by the accumulation of glucocerebroside in cells .
科学研究应用
ML198 具有广泛的科学研究应用,包括:
作用机制
ML198 通过与葡萄糖脑苷酶结合并充当非抑制性伴侣蛋白来发挥其作用。这种结合确保酶的正确折叠并促进其运输到溶酶体,在那里它可以执行其分解葡萄糖脑苷的功能。 所涉及的分子靶标包括葡萄糖脑苷酶的活性位点以及与蛋白质折叠和转运相关的各种细胞途径 .
未来方向
生化分析
Biochemical Properties
ML198 interacts with the enzyme glucocerebrosidase (GCase), a lysosomal enzyme responsible for hydrolyzing glucocerebroside . ML198 acts as an activator and non-inhibitory chaperone of GCase . It does not inhibit the enzyme’s action, but can facilitate its translocation to the lysosome .
Cellular Effects
ML198 increases translocation of GCase to the lysosome in human fibroblasts . This translocation is increased by 20% at a concentration of 5 µM of ML198, compared to 5% of DMSO .
Molecular Mechanism
The molecular mechanism of ML198 involves its interaction with GCase. It acts as an activator and non-inhibitory chaperone of GCase . It does not inhibit the enzyme’s action, but can facilitate its translocation to the lysosome .
Temporal Effects in Laboratory Settings
ML198 is stable in D-PBS pH 7.4 at room temperature over 48 hours . It shows promising microsomal stability and Caco-2 permeability, with low water solubility .
Transport and Distribution
ML198 shows promising microsomal stability and Caco-2 permeability . This suggests that it may be effectively transported and distributed within cells and tissues.
Subcellular Localization
It is known that ML198 can facilitate the translocation of GCase to the lysosome .
准备方法
合成路线和反应条件
ML198 是通过一系列涉及杂环核心形成的化学反应合成的。合成路线通常包括以下步骤:
- 通过环化反应形成核心结构。
- 引入官能团,例如炔基。
- 最终产品的纯化和表征 .
工业生产方法
ML198 的工业生产涉及扩大实验室合成方法的规模。这包括优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 该过程还涉及严格的质量控制措施,以满足监管标准 .
化学反应分析
反应类型
ML198 经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一种官能团取代一个官能团
常用试剂和条件
氧化: 常用试剂包括高锰酸钾和过氧化氢。
还原: 常用试剂包括硼氢化钠和氢化铝锂。
取代: 常用试剂包括卤素和亲核试剂
主要形成的产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生氧化衍生物,而还原可能会产生还原衍生物 .
相似化合物的比较
ML198 与其他葡萄糖脑苷酶活化剂相比是独一无二的,因为它具有非抑制性伴侣蛋白活性。类似的化合物包括:
氨溴索: 另一种葡萄糖脑苷酶活化剂,但具有不同的结合特性。
异ofagomine: 一种用于研究高雪氏病的葡萄糖脑苷酶抑制剂
属性
IUPAC Name |
N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-4-13-5-7-14(8-6-13)20-17(22)15-10-18-21-12(3)9-11(2)19-16(15)21/h1,5-10H,2-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZPJBKUFRREQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)NC3=CC=C(C=C3)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380716-06-2 | |
| Record name | N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q1: What is the mechanism of action of ML198?
A: ML198 functions as a pharmacological chaperone for glucocerebrosidase (GCase). While the specific interactions at the molecular level haven't been detailed in the provided research, pharmacological chaperones generally bind to and stabilize the target protein, often facilitating its proper folding and trafficking to the lysosome. [] This increase in properly localized and functional GCase is therapeutically relevant for diseases like Gaucher's disease, where GCase deficiency plays a key role.
Q2: Are there any in vitro studies demonstrating the efficacy of ML198?
A: Yes, research has demonstrated that ML198 increases GCase activity in cell-based assays. [] While the specific cell lines used haven't been specified in the provided abstracts, this finding suggests that ML198 can enhance GCase activity in a cellular context.
Q3: Has the structure-activity relationship (SAR) of ML198 been investigated?
A: While the provided research doesn't offer detailed SAR data for ML198 specifically, it does mention that the invention encompasses substituted pyrazolopyrimidines and dihydropyrazolopyrimidines. [] This suggests that modifications to the core structure of ML198 are being explored to potentially enhance its properties, such as potency and selectivity.
Q4: What information is available on the pharmacokinetic properties of ML198?
A: Limited information is available regarding the ADME profile of ML198 within the provided research. [] Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion characteristics. This information is crucial for understanding the compound's behavior in vivo and for guiding potential clinical development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,9R)-1-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B609040.png)
